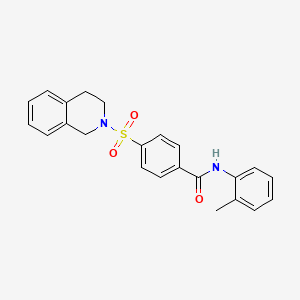

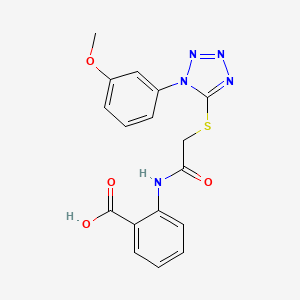

![molecular formula C18H20N2O4S B2760914 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 921919-91-7](/img/structure/B2760914.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

科学的研究の応用

Synthesis and Drug Design Applications

Research has explored the synthesis of various sulfonamide derivatives, including those related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide, demonstrating their potential as antimicrobial and antiproliferative agents. For instance, a study on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness against different human cell lines, showcasing the compound's relevance in drug design and therapeutic applications (Shimaa M. Abd El-Gilil, 2019).

Catalytic and Synthetic Chemistry

Catalytic enantioselective reactions involving cyclic imines dibenzo[b,f][1,4]oxazepines have been reported, where ethyl iodoacetate reacts with these cyclic imines to produce chiral derivatives. Such reactions, utilizing chiral ligands and zinc sources, offer pathways for synthesizing ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, contributing to the development of novel synthetic methodologies in organic chemistry (L. D. Munck et al., 2017).

Material Science and Heterocyclic Chemistry

The dibenzo[b,f][1,4]oxazepine heterocyclic system has been utilized in constructing heteropropellanes, attracting interest for potential modifications in drugs and the development of novel materials with unique physical properties. Such investigations underline the compound's utility in advancing material science and heterocyclic chemistry (L. Konstantinova et al., 2020).

Environmental Chemistry and Desulfurization

Studies have also explored the application of related sulfonamide compounds in environmental chemistry, particularly in oxidative desulfurization processes. For example, aerobic oxidative desulfurization using specific catalysts has been investigated to remove sulfur-containing compounds from fuels, highlighting the environmental applications of these chemical systems (Hongying Lu et al., 2010).

Bioorganic Chemistry and Enzyme Inhibition

Furthermore, derivatives of dibenzo[b,f][1,4]oxazepines have been examined for their inhibitory effects on human carbonic anhydrases, presenting a novel class of sulfonamides with potential therapeutic applications. Such research contributes to the field of bioorganic chemistry and pharmacology by identifying new avenues for drug development and enzyme inhibition (A. Sapegin et al., 2018).

作用機序

特性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-11-25(22,23)19-13-9-10-16-14(12-13)18(21)20(4-2)15-7-5-6-8-17(15)24-16/h5-10,12,19H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDUIBBUEFUKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

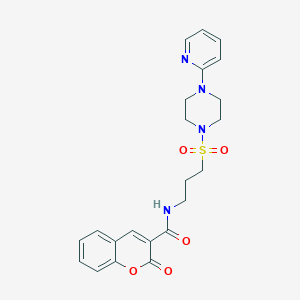

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)

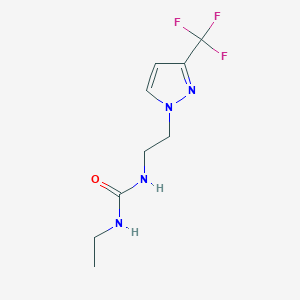

![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)

![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)